5-(4-methoxyphenyl)Oxazole
Overview
Description
5-(4-methoxyphenyl)Oxazole is a compound that includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It is present in various biological activities and has received attention from researchers globally . This compound is known to bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions .
Synthesis Analysis
The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In 2014, a novel trans-5-(2-vinylstyryl)oxazole was synthesized through the van Leusen reaction .
Molecular Structure Analysis
The molecular structure of 5-(4-methoxyphenyl)Oxazole includes a five-membered heterocyclic ring with one nitrogen atom and one oxygen atom . The molecular weight of this compound is 175.00 .
Chemical Reactions Analysis
Oxazole compounds, including 5-(4-methoxyphenyl)Oxazole, are known to undergo various chemical reactions. For instance, a nucleophilic attack by methanol, followed by the loss of a molecule of methyl formate and subsequent protonation, gives rise to the enamines .
Physical And Chemical Properties Analysis
5-(4-methoxyphenyl)Oxazole is a solid compound . The SMILES string for this compound is O=C(OC)C1=C(C2=CC=C(OC)C=C2)ON=C1
.
Scientific Research Applications
Biological Activity and Synthesis
5-(4-Methoxyphenyl)oxazole (MPO) and its derivatives have been a subject of interest due to their biological activities. For example, MPO was isolated from fungal culture broth as an inhibitor of the hatch and growth of Caenorhabditis elegans, a model organism in biological research. This indicates its potential use in controlling parasitic nematodes (Yamamuro et al., 2015). Furthermore, the synthesis and physical-chemical research of hydrazides and ylidenhydrazides of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione have been explored, which highlights the chemical versatility and potential pharmaceutical applications of this compound (Samelyuk & Kaplaushenko, 2013).
Corrosion Inhibition
In the field of materials science, derivatives of 5-(4-methoxyphenyl)oxazole, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, have demonstrated significant corrosion inhibition properties. This compound has shown high efficiency in protecting mild steel in hydrochloric acid media, which could be valuable in industrial applications (Bentiss et al., 2009).
Synthesis of Oxazole Derivatives
The synthesis of various oxazole derivatives, including those involving 5-(4-methoxyphenyl)oxazole, has been a prominent area of research. These syntheses often aim to create compounds with potential biological activities or novel chemical properties. For instance, the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates has been reported, demonstrating the potential of these compounds in developing biologically active substances (Suga et al., 1994).
Modulation of Biological Processes
5-(4-methoxyphenyl)oxazole has shown to modulate adenylate cyclase in insect biochemistry, suggesting its utility in pharmacological research. This compound acted as both a positive and negative modulator of adenylate cyclase in Bombyx mori, indicating its potential in dissecting biogenic amine receptors (Khan et al., 2003).
Anti-Tumoral Impact
Research has also been conducted on oxazole-bridged combretastatin A-4 analogues, including derivatives of 5-(4-methoxyphenyl)oxazole, for their anti-tumoralimpact. These compounds bind to tubulin and exhibit anti-vascular and anti-angiogenic effects. When linked to Ru(η(6)-arene) complex fragments, they show additional cytotoxic activity, suggesting their potential in cancer treatment (Biersack et al., 2010).
Potential in Pancreatic Cancer Treatment
A series of diaryl- and fluorenone-based analogs of 5-(4-methoxyphenyl)oxazole have been synthesized to explore their selective cytotoxicity against human pancreatic cancer cell lines. Although not selective for DPC-4-deleted pancreatic cancer cell lines, these analogs have shown potential in inhibiting several protein kinases overexpressed in human pancreatic cancers, indicating their relevance in cancer research (Shaw et al., 2009).
Applications in Enzyme Inhibition
New S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols have been synthesized and evaluated as cholinesterase inhibitors, showcasing the potential of 5-(4-methoxyphenyl)oxazole derivatives in developing treatments for neurodegenerative diseases (Arfan et al., 2018).
Novel Photophysical Properties
Oxazole derivatives, including those containing 5-(4-methoxyphenyl)oxazole, have been studied for their photophysical properties. These studies are crucial in understanding the electronic and optical behavior of these compounds, which can be applied in various fields such as organic electronics and photonics (Zhang et al., 2013).
Safety And Hazards
Future Directions
Oxazole-based molecules, including 5-(4-methoxyphenyl)Oxazole, are becoming a significant heterocyclic nucleus in drug discovery due to their structural and chemical diversity . They are frequently employed in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and more . Therefore, the development of robust synthetic methods for the generation of a diverse collection of oxazole molecules is highly desirable to accelerate the drug discovery programme .
properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-11-7-13-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDBJIWQKDBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390882 | |
Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)Oxazole | |
CAS RN |
1011-51-4 | |
Record name | 5-(4-methoxyphenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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